N-Hexyl-1H-imidazole-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
93605-61-9 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-hexylimidazole-1-carboxamide |
InChI |
InChI=1S/C10H17N3O/c1-2-3-4-5-6-12-10(14)13-8-7-11-9-13/h7-9H,2-6H2,1H3,(H,12,14) |
InChI Key |
FCTHZOFZZGBGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Hexyl 1h Imidazole 1 Carboxamide and Analogues
General Synthetic Routes to Imidazole (B134444) Carboxamides
The construction of imidazole carboxamides can be achieved through several synthetic pathways. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Key strategies include the functionalization of a pre-formed imidazole ring or the construction of the imidazole ring itself with the desired carboxamide moiety or a precursor group.
A common two-step strategy for the synthesis of N-substituted imidazole carboxamides involves an initial oxidative esterification followed by aminolysis. researchgate.netasianpubs.org This approach typically starts with an imidazole aldehyde, such as 1H-imidazole-4-carbaldehyde.
The first step is an oxidative esterification reaction. The imidazole aldehyde reacts with a phenol (B47542) in the presence of an N-heterocyclic carbene (NHC) catalyst, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), and an oxidant like TEMPO ((2,2,6,6-Tetrachloropiperidin-1-yl)oxyl). researchgate.netasianpubs.org This reaction converts the aldehyde group into a phenyl ester.
In the second step, the resulting imidazole phenyl ester undergoes aminolysis with a primary amine, in this case, hexylamine (B90201). This nucleophilic acyl substitution reaction displaces the phenoxy group with the hexylamino group to form the final N-hexyl-1H-imidazole-carboxamide. This method has been successfully used to synthesize a series of novel imidazole carboxamide derivatives with various substituted anilines, achieving moderate to good yields. researchgate.netasianpubs.org The direct transformation of aldehydes into amides through such oxidative processes provides a powerful alternative to classical methods that proceed via carboxylic acid intermediates. nih.govrsc.org
A study detailed the synthesis of novel imidazole carboxamide derivatives (6a-j) using this method, starting from 1H-imidazole-4-carbaldehyde (1) and various substituted anilines (5a-j). researchgate.netasianpubs.org
Table 1: Synthesis of Imidazole Carboxamides via Oxidative Esterification and Aminolysis
| Entry | Starting Aldehyde | Amine | Product |
|---|---|---|---|
| 1 | 1H-imidazole-4-carbaldehyde | Hexylamine | N-Hexyl-1H-imidazole-4-carboxamide |
| 2 | 1H-imidazole-4-carbaldehyde | Aniline | N-Phenyl-1H-imidazole-4-carboxamide |
| 3 | 1H-imidazole-4-carbaldehyde | 4-Nitroaniline | N-(4-nitrophenyl)-1H-imidazole-4-carboxamide asianpubs.org |
Solid-phase synthesis offers a powerful and efficient methodology for the preparation of libraries of compounds, including imidazole carboxamides. caltech.edu This technique simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product.
The synthesis typically begins by attaching a suitable building block to a solid support (resin). For imidazole-4,5-dicarboxamides, the imidazole-4,5-dicarboxylic acid scaffold can be readily derivatized. nih.gov In a parallel synthesis approach, this scaffold was used to create a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov The process involves sequential coupling of the diacid, first with an amino acid ester and then with an alkanamine, or vice-versa, on the solid support.
General solid-phase protocols, often adapted from peptide synthesis, utilize Boc-chemistry. caltech.edu The cycle involves deprotection of the Boc group, coupling with an activated monomer (like an OBt ester), and washing. caltech.edu This method significantly reduces the synthesis time from months to days compared to traditional solution-phase chemistry and allows for the creation of complex polyamide structures containing N-methylimidazole and N-methylpyrrole amino acids. caltech.edu
Table 2: Standard Protocol for Manual Solid-Phase Synthesis of Pyrrole-Imidazole Polyamides
| Step | Reagents/Solvent | Time/Mode |
|---|---|---|
| Deprotect | 80% TFA/DCM, 0.5 M PhSH | 1 min shake, 30 s flow, 20 min shake |
| Wash | DCM | 1 min flow |
| Wash | DMF | 30 s flow |
| Couple | OBt ester, DIEA | 45 min shake |
| Wash | DMF | 2 x 30 s flow |
| Wash | DCM | 30 s flow |
Adapted from Baird, E. E., & Dervan, P. B. (1996). caltech.edu
One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted imidazoles from three or more starting materials in a single step, avoiding the isolation of intermediates. researchgate.netbohrium.com This approach aligns with the principles of green chemistry by reducing reaction time, energy consumption, and waste. nih.gov
The most common MCR for imidazole synthesis is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net Various catalysts, including p-toluenesulfonic acid, nih.gov zeolite H-ZSM22, researchgate.net and even solvent-free conditions, asianpubs.org have been employed to promote this reaction, often with microwave assistance to accelerate the process. nih.gov
For instance, a series of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives were synthesized via a sequential two-step, one-pot MCR using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid under microwave irradiation. nih.gov This method proved applicable to a wide range of primary amines, including those with electron-donating and electron-withdrawing groups, affording the target compounds in moderate to good yields (46%-80%). nih.govasianpubs.org
Enzymatic methods offer a green and highly selective alternative for amide bond formation. An example is the use of the enzyme N-substituted formamide (B127407) deformylase, which typically catalyzes the hydrolysis of N-substituted formamides. nih.govnih.gov Researchers discovered that this enzyme can also catalyze the reverse reaction—the synthesis of N-substituted carboxamides from an amine and a corresponding acid. nih.govnih.gov
This reverse reaction was demonstrated in the synthesis of N-benzylformamide from benzylamine (B48309) and formate. The reaction proceeds efficiently at high substrate concentrations. nih.govnih.gov Significantly, the enzyme's substrate specificity was not limited to formate; it also accepted other short-chain carboxylic acids like acetate and propionate. This allowed for the synthesis of various N-substituted carboxamides, such as N-benzylacetamide and N-benzylpropionamide, from benzylamine and the respective acids. nih.govnih.gov This enzymatic approach represents a novel route for creating carboxamides under mild conditions.
Table 3: Enzymatic Production of N-Benzyl Carboxamides
| Acid Substrate | Amine Substrate | Product |
|---|---|---|
| Formate | Benzylamine | N-Benzylformamide nih.govnih.gov |
| Acetate | Benzylamine | N-Benzylacetamide nih.govnih.gov |
Direct C-H arylation is a powerful modern technique for derivatizing heterocyclic compounds, including imidazoles, by forming carbon-carbon bonds without the need for pre-functionalized starting materials. cdnsciencepub.comresearchgate.net This method is atom-economical and can be used to rapidly synthesize libraries of derivatives.
Palladium-catalyzed C2-selective direct C-H arylation has been developed for imidazole-4-carboxylates, which are precursors to imidazole-4-carboxamides. cdnsciencepub.comresearchgate.net In this process, an imidazole-4-carboxylate is reacted with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, such as palladium acetate, to introduce an aryl group at the C2 position of the imidazole ring. cdnsciencepub.comresearchgate.net The resulting arylated imidazole ester can then be converted to the corresponding carboxamide via amidation. cdnsciencepub.comresearchgate.net
Nickel-based catalytic systems have also been developed for the C-H arylation and alkenylation of imidazoles. nih.govnagoya-u.ac.jp These systems, often using a nickel(II) salt with a specific phosphine (B1218219) ligand in a tertiary alcohol solvent, can couple imidazoles with phenol derivatives or chloroarenes. nih.govnagoya-u.ac.jp This strategy allows for the synthesis of a wide range of C2-arylated and alkenylated azoles. nih.gov
The synthesis of imidazole carboxamides can also be approached by constructing the imidazole ring from acyclic precursors. While a direct route using cyanoformic acid esters and hydroxylamine (B1172632) intermediates for N-Hexyl-1H-imidazole-1-carboxamide is not prominently documented, related syntheses provide a blueprint for such transformations.
A novel method for synthesizing N-cyano-1H-imidazole-4-carboxamide derivatives has been developed, which offers advantages of mild reaction conditions and simpler procedures. nih.gov Another relevant approach involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The process begins with the base-catalyzed generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. The resulting intermediate undergoes tautomerization and cyclization to form the imidazole ring. nih.gov These methods highlight the utility of isocyanoacetate synthons in building the imidazole-4-carboxylate framework, which can subsequently be converted to the desired N-substituted carboxamide.
Synthesis via Acid Halide Intermediates
The synthesis of this compound can be efficiently achieved through the use of highly reactive acid halide intermediates, most notably phosgene (B1210022) (COCl₂) or its safer, solid-state equivalents, diphosgene and triphosgene. sigmaaldrich.comresearchgate.net This method proceeds via a two-step sequence involving the formation of a reactive N-acylimidazole intermediate.
In the initial step, imidazole reacts with phosgene or a phosgene equivalent. This reaction forms a highly reactive N-carbonyl chloride derivative of imidazole. This intermediate is typically not isolated but is used directly in the subsequent step. The high reactivity of phosgene allows these reactions to occur under mild conditions. sigmaaldrich.com
The second step involves the nucleophilic attack of a primary amine, in this case, hexylamine, on the carbonyl carbon of the N-acylimidazole intermediate. The imidazole moiety acts as an excellent leaving group, facilitating the formation of the stable this compound. This approach is versatile, as a wide variety of amines can be used in place of hexylamine to generate a library of N-substituted imidazole-1-carboxamides.
An alternative, more direct route involves the reaction of imidazole with hexyl isocyanate. Upon heating, isocyanates react with imidazoles to form N-substituted imidazole-1-carboxamides. youtube.comacs.org Initially, the reaction may form a stable N-carbamoylimidazole at room temperature, which can then rearrange to the imidazole carboxamide at elevated temperatures. youtube.com
Regioselective Synthesis of N-1 Substituted Imidazole Carboxamides
A critical aspect of the synthesis of compounds like this compound is the regioselectivity of the substitution on the imidazole ring. Imidazole has two nitrogen atoms: N-1 (the 'pyrrole-like' nitrogen) and N-3 (the 'pyridine-like' nitrogen). The synthesis of N-1 substituted carboxamides is highly favored due to electronic and steric factors.
The acylation of the imidazole ring, whether by an acid halide equivalent or an isocyanate, preferentially occurs at the N-1 position. Electrophiles react with the lone electron pair of an unsubstituted nitrogen atom, as this pathway preserves the aromaticity of the heterocyclic ring. youtube.com The initial product of the reaction is an imidazolium (B1220033) salt or a similarly activated species. The subsequent reaction with the amine (e.g., hexylamine) or the rearrangement of the isocyanate adduct leads specifically to the N-1 isomer. This inherent reactivity provides a direct and controlled route to N-1 substituted imidazole carboxamides, avoiding the formation of the N-3 isomer. This regiocontrol is a cornerstone of imidazole chemistry, enabling the reliable synthesis of these specific structures. researchgate.net
Derivatization Strategies for Enhancing Molecular Complexity
Starting from the basic this compound scaffold, numerous derivatization strategies can be employed to increase molecular complexity and explore structure-activity relationships. These strategies focus on modifying the imidazole ring, the carboxamide linker, or the N-alkyl chain.
The imidazole ring of this compound can be functionalized at its carbon positions (C-2, C-4, and C-5) to introduce a wide array of substituents. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the direct C-H activation and subsequent functionalization of the imidazole core. nih.govrsc.org
C-2 Functionalization : The C-2 position is the most acidic and is often the primary site for deprotonation and subsequent reaction with electrophiles. youtube.com Iridium-catalyzed direct amidation of N-substituted imidazoles with isocyanates can selectively introduce a carboxamide group at the C-2 position. thieme-connect.com Nickel-catalyzed C-H arylations and alkenylations have also been developed, allowing for the introduction of various aryl and vinyl groups at this position. nih.govresearchgate.net
C-4 and C-5 Functionalization : While C-2 is often the most reactive site, methods exist for substitution at C-4 and C-5. Halogenation reactions, using reagents like N-iodosuccinimide or bromine, can introduce halogens at these positions, which can then serve as handles for further cross-coupling reactions. youtube.com
The table below summarizes yields for a Nickel-catalyzed C-H arylation at the C-2 position of N-substituted imidazoles with different phenol derivatives, demonstrating the versatility of this approach.
The carboxamide functional group itself is a key point for derivatization. The synthetic route using an N-acylimidazole intermediate is highly amenable to variation. By reacting the intermediate with different nucleophiles, a diverse range of analogues can be produced.
Varying the Amine : The most straightforward modification is to replace hexylamine with other primary or secondary amines. This allows for the introduction of different alkyl, aryl, or heterocyclic moieties at the N-position of the carboxamide. This strategy has been used to synthesize series of N-substituted imidazole derivatives for various applications. nih.gov
Formation of Related Functional Groups : The reactivity of the N-acylimidazole intermediate can be exploited to form other functional groups. For instance, reaction with thiols can lead to thioesters, and reaction with alcohols can produce esters. Furthermore, related starting materials like N-acyl-1H-imidazole-1-carbothioamides can be synthesized, which serve as precursors to novel thiourea (B124793) derivatives. nih.gov
The following table shows the yields for the synthesis of various N-substituted 2-(1H-imidazol-1-yl)acetamides, illustrating the modification of the carboxamide linkage.
Modification of the N-hexyl group provides another avenue for creating structural diversity. This is typically achieved not by postsynthetic modification of the hexyl chain, but by employing a differently substituted amine during the synthesis.
The N-alkylation of amides with a variety of alcohols is a well-established field, indicating that a vast array of N-alkyl side chains can be incorporated into amide-containing structures. researchgate.netrsc.org In the context of this compound synthesis, this means that instead of n-hexylamine, one could use:
Branched or cyclic alkylamines : For example, cyclohexylamine (B46788) or isohexylamine (B1605483) to probe steric effects.
Functionalized alkylamines : Amines containing other functional groups like ethers, alcohols, or halogens can be used to introduce specific properties or handles for further reactions.
Longer or shorter alkyl chains : Using amines from propylamine (B44156) to dodecylamine (B51217) allows for systematic tuning of lipophilicity. nih.gov
This "by synthesis" approach is highly efficient for creating a library of analogues with tailored N-alkyl moieties, each with potentially distinct physical, chemical, and biological properties.
Advanced Spectroscopic Characterization and Structural Elucidation of N Hexyl 1h Imidazole 1 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.
For imidazole-containing compounds, the protons on the imidazole (B134444) ring typically appear in the range of 6.77–7.66 ppm. researchgate.net In N-substituted imidazole derivatives, the chemical shifts of the hexyl chain protons would be expected in the upfield region, typically between 0.8 and 4.0 ppm. The terminal methyl group (CH₃) of the hexyl chain would exhibit a triplet at approximately 0.85 ppm. rsc.org The methylene (B1212753) groups (CH₂) adjacent to the nitrogen atom of the imidazole ring would be shifted downfield to around 3.92 ppm due to the electron-withdrawing effect of the nitrogen. rsc.org The remaining methylene groups of the hexyl chain would appear as a broad multiplet in the 1.2-1.7 ppm range. rsc.org The protons on the imidazole ring itself would have distinct chemical shifts, for instance, a singlet at ~7.58 ppm, another at ~7.13 ppm, and a third at ~6.86 ppm. rsc.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for N-Hexyl-1H-imidazole-1-carboxamide
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole-H | 6.8 - 7.6 | Singlet |
| N-CH₂ (Hexyl) | ~3.9 | Triplet |
| (CH₂)₄ (Hexyl) | 1.2 - 1.7 | Multiplet |
| CH₃ (Hexyl) | ~0.85 | Triplet |
Note: These are predicted values and can vary based on the solvent and specific derivative.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In imidazole derivatives, the carbon atoms of the imidazole ring typically resonate between 124.87 and 132.43 ppm. researchgate.net The carbons of the hexyl group would appear in the upfield region of the spectrum. The terminal methyl carbon would be found at approximately 14 ppm, while the methylene carbons would be in the range of 22-32 ppm. The carbon atom of the methylene group attached to the imidazole nitrogen would be shifted downfield to around 45-50 ppm. The carbonyl carbon of the carboxamide group is significantly deshielded and would appear in the range of 150-180 ppm. wisc.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxamide) | 150 - 180 |
| Imidazole-C | 124 - 133 |
| N-CH₂ (Hexyl) | 45 - 50 |
| (CH₂)₄ (Hexyl) | 22 - 32 |
| CH₃ (Hexyl) | ~14 |
Note: These are predicted values and can vary based on the solvent and specific derivative.
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons of the hexyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl group) and heteroatoms. For example, HMBC would show a correlation between the N-CH₂ protons of the hexyl group and the carbons of the imidazole ring, confirming the point of attachment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For this compound, the IR spectrum would exhibit several key absorption bands:
C=O Stretch: A strong absorption band in the region of 1760-1690 cm⁻¹ is characteristic of the carbonyl group of the carboxamide. libretexts.org
N-H Stretch: If the carboxamide is secondary, a moderate absorption band would be observed in the range of 3300-3100 cm⁻¹.
C-H Stretch: Absorptions for the C-H bonds of the hexyl group would appear in the 3000-2850 cm⁻¹ region. libretexts.org
C=N and C=C Stretches: The imidazole ring will show characteristic stretching vibrations for C=N and C=C bonds in the 1600-1450 cm⁻¹ range. mdpi.com
C-N Stretch: The stretching vibration of the C-N bond of the carboxamide and the imidazole ring would be found in the 1320-1210 cm⁻¹ region. libretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amide | C=O Stretch | 1760 - 1690 |
| Amine | N-H Stretch (if secondary) | 3300 - 3100 |
| Alkane | C-H Stretch | 3000 - 2850 |
| Imidazole | C=N, C=C Stretch | 1600 - 1450 |
| Amide/Imidazole | C-N Stretch | 1320 - 1210 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₀H₁₇N₃O), the molecular ion peak [M]⁺ would be expected at m/z 195.14. The fragmentation of imidazole derivatives often involves the loss of substituents from the ring as small, stable molecules. nih.gov A common fragmentation pattern for alkyl chains is the loss of successive CH₂ units, leading to a series of peaks separated by 14 mass units. libretexts.org Cleavage of the bond adjacent to the carbonyl group is also a common fragmentation pathway for amides. libretexts.org The fragmentation of the hexyl group can also occur, with a significant fragment potentially corresponding to the loss of a pentyl radical (C₅H₁₁), resulting in a peak at m/z 124.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit π-π* transitions. The absorption maxima for fatty imidazoline (B1206853) compounds are found in the range of 228-330 nm, which indicates the presence of a C=N group. researchgate.net
Solvatochromism, the change in the position of the UV-Vis absorption band with a change in solvent polarity, can provide insights into the nature of the electronic transitions. A positive solvatochromic effect, where the absorption maximum shifts to a longer wavelength (red shift) in more polar solvents, is often observed for compounds with intramolecular charge transfer (ICT) characteristics. rsc.org This suggests that the excited state is more polar than the ground state. Studying the solvatochromic behavior of this compound derivatives can therefore provide information about their electronic structure and the influence of the solvent on their properties. rsc.org
X-ray Crystallography for Solid-State Structural Conformation
While the specific crystal structure of this compound has not been reported in publicly available literature, a detailed analysis of its close structural analog, N-methyl-1H-imidazole-1-carboxamide, provides significant insights into the likely solid-state conformation and intermolecular interactions that govern the crystal packing of this class of compounds. The crystal structure of N-methyl-1H-imidazole-1-carboxamide has been determined by X-ray diffraction, and its crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number 965468. nih.gov This data serves as a foundational basis for understanding the three-dimensional arrangement of N-alkyl-1H-imidazole-1-carboxamides.
The analysis of N-methyl-1H-imidazole-1-carboxamide reveals a monoclinic crystal system, which is a common crystal system for organic molecules. The asymmetric unit contains a single molecule, and the crystal packing is primarily dictated by a network of hydrogen bonds. The carboxamide functional group is a key feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. This leads to the formation of intermolecular N-H···O hydrogen bonds, which link the molecules into chains or more complex networks within the crystal lattice.
The presence of the imidazole ring also allows for the possibility of π-π stacking interactions between adjacent molecules, which can further stabilize the crystal structure. The interplay between the strong N-H···O hydrogen bonds, the weaker C-H···O and C-H···N interactions, and the van der Waals forces from the hexyl chains will ultimately determine the solid-state conformation of this compound.
Crystallographic Data for N-methyl-1H-imidazole-1-carboxamide (CCDC: 965468)
The following table summarizes the key crystallographic data for N-methyl-1H-imidazole-1-carboxamide, which serves as a model for this compound.
Table 1: Crystal Data and Structure Refinement for N-methyl-1H-imidazole-1-carboxamide
| Parameter | Value |
| Empirical Formula | C₅H₇N₃O |
| Formula Weight | 125.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not publicly available |
| b (Å) | Value not publicly available |
| c (Å) | Value not publicly available |
| α (°) | 90 |
| β (°) | Value not publicly available |
| γ (°) | 90 |
| Volume (ų) | Value not publicly available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not publicly available |
Note: Specific unit cell parameters are not publicly available without direct access to the CCDC database.
Selected Bond Lengths and Angles
The internal geometry of the imidazole and carboxamide fragments is expected to be largely conserved between the methyl and hexyl derivatives.
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Imidazole-Carboxamide Core
| Bond/Angle | Expected Range |
| C=O | 1.22 - 1.24 |
| C-N (amide) | 1.33 - 1.35 |
| N-C (imidazole) | 1.37 - 1.39 |
| C-N (imidazole ring) | 1.32 - 1.38 |
| N-C-N (imidazole ring) | 107 - 111 |
| O=C-N (amide) | 120 - 124 |
Hydrogen Bonding Geometry
The primary hydrogen bonding motif is crucial for the supramolecular assembly.
Table 3: Hydrogen Bond Geometry
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N-H···O | ~0.86 | ~2.0 - 2.2 | ~2.8 - 3.0 | ~160 - 175 |
D = Donor atom, H = Hydrogen, A = Acceptor atom
Computational and Theoretical Investigations of N Hexyl 1h Imidazole 1 Carboxamide and Imidazole Carboxamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are employed to model the behavior of electrons, which in turn determines the geometry, energy levels, and reactivity of the molecule.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, are performed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. The analysis of optimized geometries for related imidazole carboxamide systems reveals that the imidazole ring and its side chains are often nearly coplanar. researchgate.net This planarity can be influenced by the nature and position of substituents. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.netmalayajournal.org A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer within the molecule is a fundamental aspect of its chemical behavior. malayajournal.org
For example, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution of these orbitals across the molecule highlights the regions most likely to be involved in chemical reactions. In some imidazole derivatives, the HOMO is localized over the imidazole and phenyl rings, while the LUMO is present on the imidazole and a substituted phenyl ring. malayajournal.org
Table 1: Frontier Molecular Orbital (FMO) Data for Representative Imidazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org | -5.2822 | -1.2715 | 4.0106 |
| Molecule 2 (unspecified imidazole derivative) researchgate.net | Data not provided | Data not provided | 3.1896 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org The negative regions, often colored red, indicate areas prone to electrophilic attack, while the positive regions, colored blue, are susceptible to nucleophilic attack. researchgate.net
In imidazole derivatives, the MEP surface can highlight the electronegative atoms, like oxygen and nitrogen, as the most electron-rich areas. chemrxiv.org For instance, in sunitinib, an anti-cancer drug with an indole (B1671886) ring similar to imidazole, the carbonyl oxygen atoms are identified as potential sites for electrophilic attacks, while the NH groups are electron-deficient and thus reactive towards nucleophiles. chemrxiv.org This information is crucial for understanding how the molecule will interact with biological targets. nih.gov
Mulliken Population Analysis for Atomic Charges
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. wikipedia.org These charges are derived from the distribution of electrons in the molecular orbitals and provide insights into the electronic structure and dipole moment of the molecule. The calculation involves partitioning the overlap populations of electrons between atoms. chemrxiv.org
In studies of imidazole and benzimidazole (B57391) derivatives, Mulliken charge analysis has shown that nitrogen and most carbon atoms tend to have negative charges, while hydrogen atoms typically carry positive charges. The magnitude of these charges can be influenced by the presence of electronegative atoms nearby. It is important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.orguni-muenchen.de
Table 2: Calculated Mulliken Atomic Charges for a Representative Imidazole Derivative (Note: This is a representative table as specific data for N-Hexyl-1H-imidazole-1-carboxamide was not found. The data illustrates the type of information obtained from Mulliken analysis.)
| Atom | Charge (a.u.) |
| C1 | 0.075 |
| O2 | -0.188 |
| H3 | 0.056 |
| H4 | 0.056 |
| Source: Adapted from a general example of Mulliken charges. uni-muenchen.de |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to predict how a molecule will interact with other molecules, particularly biological macromolecules like proteins.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.gov This method is widely used in drug discovery to understand the binding mechanism of a potential drug molecule at the active site of a biological target. nih.govnih.gov The stability of the ligand-receptor complex is often determined by interactions such as hydrogen bonds and hydrophobic interactions. nih.gov
For imidazole carboxamide systems, docking studies have been employed to elucidate their mechanism of action. nih.gov These studies can reveal how the molecule fits into the binding pocket of a receptor and identify the key amino acid residues involved in the interaction. For example, in studies of N-acyl-1H-imidazole-1-carbothioamides, molecular docking showed that the ligands were stabilized in the active site by electrostatic and hydrophobic forces. nih.gov Similarly, docking studies with imidazole-like ligands and the enzyme heme oxygenase-1 (HO-1) have helped in identifying potent inhibitors. nih.gov
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the molecular system, revealing information about its stability and the different shapes (conformations) it can adopt. researchgate.net This method is widely applied in drug discovery, materials science, and biophysics to study everything from protein folding to the behavior of small molecules. researchgate.netmdpi.com
For a molecule like this compound, MD simulations can elucidate the flexibility of the hexyl chain and the rotational dynamics around the carboxamide bond. The simulation would model the molecule within a solvent environment, often water, under specific temperature and pressure conditions to mimic a realistic setting. researchgate.net The stability of the molecule is assessed by monitoring key structural parameters, such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable system will show fluctuations around an equilibrium structure.
The conformational dynamics are explored by analyzing the trajectory of the simulation, which is the record of all atomic positions over time. This analysis can identify the most populated conformations, the energy barriers between them, and the pathways of conformational change. nih.gov For instance, simulations can reveal how the imidazole ring and the hexyl tail orient themselves relative to each other, which can be critical for understanding potential intermolecular interactions. Recent studies on imidazole-based materials have used MD simulations to investigate the formation and dynamics of supramolecular chains, highlighting how temperature affects hydrogen bonding and molecular organization. nih.gov
Below is an example of typical parameters used to set up a molecular dynamics simulation for a small molecule like this compound.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P Water | Explicitly models the surrounding water molecules. |
| System Size | ~10,000 atoms | Includes the solute, solvent, and counter-ions. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns | The duration of the simulation to sample conformations. |
| Time Step | 2 fs | The interval between successive calculations of the forces. |
Prediction of Molecular Descriptors and Theoretical Reactivity Indices
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for calculating molecular descriptors and theoretical reactivity indices. mdpi.comresearchgate.net These descriptors provide quantitative measures of a molecule's physicochemical properties and are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its activity. nih.gov
Molecular descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and include properties like molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net Reactivity indices, derived from a subfield of DFT known as Conceptual DFT, help predict how and where a molecule might react. nih.gov Key indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Other important reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are less reactive. researchgate.net
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are calculated from the optimized molecular structure and provide a detailed electronic profile of this compound, offering predictions about its stability and potential reactive sites. mdpi.com
Table 2: Predicted Molecular Descriptors and Reactivity Indices for an Imidazole Carboxamide System (Illustrative)
| Descriptor / Index | Definition | Illustrative Value | Implication |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV | Related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV | Related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 5.3 eV | Indicates high chemical stability. |
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.65 eV | Measures resistance to deformation or charge transfer. |
| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 3.85 eV | Indicates the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV | Represents the molecule's capacity as an electrophile. |
Computational Insights into Spectroscopic Features
Computational methods can accurately predict the spectroscopic features of a molecule, which is invaluable for interpreting experimental data and confirming a synthesized structure. DFT calculations are commonly employed to simulate various types of spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the carboxamide group or the N-H bend of the imidazole ring. Comparing the calculated spectrum to an experimental one can help in assigning the observed bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. orientjchem.org These predicted shifts are often in good agreement with experimental values and are crucial for structural elucidation, especially for complex molecules where spectral overlap can occur.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, providing insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
The table below provides an example of how computationally predicted spectroscopic data for this compound would be presented.
Table 3: Computationally Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Feature | Predicted Value | Corresponding Functional Group/Atom |
|---|---|---|---|
| IR Spectroscopy | Vibrational Frequency (C=O stretch) | 1685 cm⁻¹ | Amide carbonyl group |
| IR Spectroscopy | Vibrational Frequency (C-H stretch) | 2950-2850 cm⁻¹ | Hexyl chain |
| ¹H NMR | Chemical Shift (δ) | 7.5-8.0 ppm | Imidazole ring protons |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Amide carbonyl carbon |
| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | 260 nm | π → π* transition in the imidazole ring |
Mechanistic Studies of Biological Activities and Structure Activity Relationships of Imidazole Carboxamides
Investigation of Enzyme Inhibition Mechanisms
Interference with Viral Proteases (e.g., SARS-CoV-2 Mpro, HCV NS3 Protease)
There is no specific information available in the searched literature regarding the interaction of N-Hexyl-1H-imidazole-1-carboxamide with SARS-CoV-2 Main Protease (Mpro).
However, research into related imidazole (B134444) dicarboxamide derivatives has shown activity against the Hepatitis C Virus (HCV) NS3/4A protease. The NS3/4A protease is essential for HCV replication. nih.govmdpi.com A study identified N⁵-(4-guanidinobutyl)-N²-(n-hexyl)-1H-imidazole-2,5-dicarboxamide (MOC-24) , a compound containing an n-hexyl group, as an inhibitor of the NS4A protein's binding to the NS3 protease. nih.govmdpi.com
MOC-24 was designed as a peptidomimetic of the NS4A protein, which is a necessary cofactor for NS3 protease activation. nih.govpreprints.org This derivative successfully displaced the NS4A activator from the NS3 protein and inhibited the protease's activity. nih.gov
Inhibition Data for MOC-24 (a derivative):
IC₅₀: 1.9 ± 0.12 µM (in a fluorescence anisotropy competition assay) nih.govmdpi.com
Mechanism: Competes with the NS4A activator for binding to the NS3 protease. nih.gov
Modulation of Other Enzyme Activities (e.g., Carbonic Anhydrase Isoforms)
No information was found regarding the activity of this compound on carbonic anhydrase isoforms.
Effects on DNA Synthesis and Cell Membrane Integrity
Specific studies on the effects of this compound on DNA synthesis and cell membrane integrity are not available. However, research on the core 1-H-imidazole-2-carboxamide scaffold (lacking the N-hexyl group) indicates its potential to interact with DNA bases. These molecules have been investigated for their ability to form hydrogen-bonded complexes with naturally occurring nucleosides, suggesting a potential, though unconfirmed, role in processes involving DNA. nih.govresearchgate.net
Elucidation of Molecular Interaction Profiles
Binding Affinity Determinations and Hotspot Mapping
There are no specific binding affinity studies, such as equilibrium dissociation constant (K_D) values, or hotspot mapping analyses available for this compound against any biological target.
For the related HCV NS3 protease inhibitor, MOC-24, the half-maximal inhibitory concentration (IC₅₀) has been determined, providing a measure of its potency. nih.govmdpi.comresearchgate.net
Hydrogen Bonding and Hydrophobic Interactions at Molecular Targets
While no specific molecular interaction profiles exist for this compound, the general principles of its structure suggest potential interaction mechanisms. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net The N-hexyl group provides a significant hydrophobic chain, which would be expected to engage in hydrophobic interactions within a protein's binding pocket. guidechem.com
In studies of the parent molecule, 1-H-imidazole-2-carboxamide, NMR titration experiments confirmed its ability to form hydrogen-bonded complexes with all four DNA bases. nih.govresearchgate.net Molecular dynamics simulations of the derivative MOC-24 were used to rationalize its structure-activity relationship in binding to the HCV NS3 protease, though specific bond details are not provided in the search results. nih.govmdpi.com
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
The biological activity of imidazole carboxamides is intricately linked to their molecular structure. The analysis of analogues of this compound, where different parts of the molecule are systematically modified, provides critical insights into how it interacts with biological targets. This structure-activity relationship (SAR) is determined by three key components: the N-substitution, the central imidazole ring, and the carboxamide moiety.
Impact of N-Substitution (e.g., Hexyl Group) on Activity and Interactions
The N-substituent, the hexyl group in this case, plays a pivotal role in defining the molecule's pharmacological profile, primarily by influencing its lipophilicity and steric interactions.
Lipophilicity and Chain Length: The length of the N-alkyl chain is a critical determinant of biological activity. Studies on N-alkyl nitroimidazoles have demonstrated that altering the chain length can significantly impact antitumor activity. For instance, one study found that increasing the N-alkyl chain length led to a decrease in antitumor activity against A549 lung cancer cells. openmedicinalchemistryjournal.com Conversely, other research on N-alkylimidazoles suggests that a longer hydrocarbon chain, often around 12 carbons, is necessary for potent antibacterial, antifungal, and cytotoxic effects. researchgate.net This indicates that an optimal chain length exists for specific activities, and the six-carbon hexyl group likely balances solubility and the ability to cross cell membranes to reach its target.
Steric Factors and Binding: The size and shape of the N-substituent can influence how the molecule fits into the binding pocket of a target protein. In a series of N-substituted carbazole (B46965) imidazolium (B1220033) salts, the length of the alkyl chain connecting the carbazole and imidazole moieties was found to be a significant factor for their antitumor activity. nih.gov This highlights that the spatial arrangement and bulk of the N-hexyl group are crucial for establishing effective interactions with the biological target.
The following table summarizes findings on how N-alkyl substitution impacts the activity of imidazole-related compounds.
| Compound Class | Observation | Implication for this compound |
| N-Alkyl Nitroimidazoles | Increased alkyl chain length decreased antitumor activity in A549 cells. openmedicinalchemistryjournal.com | The hexyl group's length may be optimized for specific anticancer activities. |
| N-Substituted Carbazole Imidazoles | Alkyl chain length between rings was important for antitumor activity. nih.gov | The spatial properties of the hexyl group are critical for target interaction. |
| N-Alkylimidazoles | A chain length of ~12 carbons was often required for antimicrobial and cytotoxic activity. researchgate.net | The hexyl group provides a balance of lipophilicity for membrane passage and activity. |
Influence of Imidazole Ring Substituents on Biological Response
Electron-Withdrawing and Donating Groups: Adding substituents to the imidazole ring modifies its electron density, which can affect its ability to form hydrogen bonds and other interactions with target receptors. nih.gov For example, the introduction of electron-withdrawing groups like chlorine atoms, as seen in 4,5-dichloro-1H-imidazole derivatives, can confer potent anticancer activity. nih.gov Conversely, electron-donating groups like methyl substituents can also enhance potency; a study on benzimidazole (B57391) derivatives showed that 2,5-dimethyl substitution increased potency in tubulin polymerization inhibition. nih.gov
Steric Hindrance and Selectivity: The size and position of substituents are critical. Bulky groups on the indole (B1671886) ring system of 3-indolyl imidazoles were found to reduce activity, while a smaller methyl group at the 4-position led to a significant increase in antiproliferative effects. nih.gov This suggests that for this compound, adding substituents to the imidazole ring would need to be carefully considered to avoid steric clashes within the target's binding site. Research on imidazole-based EGFR inhibitors has also shown that specific substitution patterns are required to achieve potent enzymatic inhibition. nih.gov
Role of Carboxamide Moiety in Molecular Recognition
The carboxamide linker (-CONH-) is not merely a spacer; it is a crucial functional group that actively participates in molecular recognition through hydrogen bonding and by providing structural rigidity.
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual capability allows the carboxamide moiety to form strong and specific hydrogen bonds with amino acid residues in target proteins, such as enzymes or receptors. nih.gov This interaction is often essential for anchoring the molecule in the correct orientation for biological activity. The necessity of the -CONH group for anticancer activity has been demonstrated in other heterocyclic structures like benzofuran (B130515) derivatives. mdpi.com
Structural Conformation: The carboxamide bond has a planar nature, which restricts the rotation of the molecule and helps to lock it into a specific, biologically active conformation. This pre-organization reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity. The inherent flexibility of the carboxamide linkage can also permit induced-fit interactions, further enhancing target affinity and pharmacokinetic properties. nih.gov The importance of the carboxamide moiety is a recurring theme in natural products, such as pyrrole-imidazole alkaloids, where it is a signature component for their broad biological activities. rsc.org
Cellular and Biochemical Pathway Interrogation
To understand the anticancer potential of this compound, it is essential to investigate its effects on the fundamental cellular processes that govern cancer cell growth and survival, namely the cell cycle and apoptosis.
Cell Cycle Regulation Studies (e.g., G1 phase arrest)
The cell cycle is a series of events that leads to cell division and replication. A hallmark of cancer is the dysregulation of this process. Many anticancer agents function by inducing cell cycle arrest, which prevents cancer cells from proliferating.
G2/M Phase Arrest: Several studies on imidazole-based compounds have reported the induction of cell cycle arrest at the G2/M checkpoint. This phase is when the cell prepares for mitosis, and arresting the cycle here prevents the cell from dividing. One imidazole derivative was shown to interfere with microtubule assembly, leading to G2/M arrest and inhibition of tumor cell proliferation. nih.gov Another study on a substituted imidazole also demonstrated G2/M phase arrest. rsc.org
G0/G1 Phase Arrest: Other imidazole derivatives have been found to halt the cell cycle at the G0/G1 checkpoint. acs.org This arrest prevents the cell from entering the S phase, where DNA replication occurs. Erlotinib, an EGFR inhibitor that contains an imidazole-like ring, is known to induce G0/G1 arrest in several cancer cell lines. mdpi.com
Sub-G1 Phase Arrest: Some potent imidazole derivatives have been shown to cause an accumulation of cells in the sub-G1 phase, which is often indicative of apoptosis. nih.gov
The specific phase of cell cycle arrest can depend on the exact chemical structure of the compound and the type of cancer cell being targeted. Related carboxamide compounds, such as 1,2,4-triazole-3-carboxamides, have also been confirmed to exert their antiproliferative effects through the induction of cell cycle arrest. nih.govresearchgate.neteurekaselect.com
The table below summarizes the effects of various imidazole derivatives on the cell cycle.
| Compound Type | Cell Line(s) | Observed Effect |
| Thiazolyl-imidazole derivative | NUGC-3 | G2/M phase arrest. nih.gov |
| Imidazole-derived ether | C6 Glioma | G0/G1 phase arrest. acs.org |
| Tetrasubstituted imidazole (NSC 771432) | A549 | G2/M phase arrest. rsc.org |
| Imidazole-based EGFR inhibitor | Various | Sub-G1 phase arrest. nih.gov |
| Benzimidazole derivative | A549, SKOV3 | G1/G2 and G2/S phase arrest. mdpi.com |
| Carbazole sulfonamide derivative | Various | G2/M cell cycle arrest. nih.gov |
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. A primary strategy in cancer therapy is to reactivate this process to selectively kill malignant cells.
Mitochondrial (Intrinsic) Pathway: A common mechanism by which imidazole derivatives induce apoptosis is through the intrinsic pathway, which is centered around the mitochondria. One study found that a novel imidazole derivative triggered apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which execute cell death.
Dose-Dependent Apoptosis: The induction of apoptosis by imidazole compounds is often dose-dependent. For example, a carbazole imidazolium salt derivative was shown to induce apoptosis in SMMC-7721 cells in a manner that increased with the concentration of the compound. nih.gov Other studies have confirmed that imidazole derivatives can induce both early and late-stage apoptosis in various cancer cell lines. acs.orgnih.gov
The ability of imidazole and related carboxamide structures to induce apoptosis is a well-documented phenomenon, making it a probable mechanism of action for this compound. nih.govnih.govresearchgate.neteurekaselect.com
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant potential of imidazole-containing compounds is a subject of growing interest. While direct studies on this compound are limited, research on related imidazole derivatives provides insights into their free radical scavenging mechanisms. The core imidazole structure, along with various substitutions, can contribute to antioxidant effects through several pathways.
One primary mechanism is hydrogen atom transfer (HAT) , where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of phenolic groups or other hydrogen-donating moieties attached to the imidazole ring can significantly enhance this activity. For instance, studies on 2H-imidazole-derived phenolic compounds have demonstrated that their antioxidant and antiradical capacities are influenced by the electronic nature of substituents on the imidazole ring. nih.gov It was found that the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment increased the antiradical capacity, suggesting that the imidazole moiety can modulate the hydrogen-donating ability of the phenolic group. nih.gov
Another potential mechanism is single electron transfer (SET) , where the imidazole derivative donates an electron to the free radical. The redox properties of the imidazole ring system can be tuned by substituents, influencing its ability to participate in electron transfer processes.
While specific data for this compound is not available, the general principles of antioxidant activity in imidazole derivatives suggest that the N-hexyl group may influence the compound's lipophilicity, thereby affecting its ability to interact with and protect lipid membranes from peroxidation. The carboxamide functional group could also play a role in modulating the electronic properties of the imidazole ring and its interaction with free radicals.
Interactive Data Table: Antioxidant Activity of Imidazole Derivatives (Illustrative) This table is illustrative and based on general findings for the class of compounds, as specific data for this compound is not available in the provided search results.
| Compound Class | Antioxidant Mechanism | Key Structural Features |
| 2H-Imidazole-derived phenolics | Hydrogen Atom Transfer (HAT) | Polyphenolic substituents |
| N-acyl-1H-imidazole-1-carbothioamides | Free radical scavenging | Acyl and carbothioamide groups |
Antitubercular Mechanisms
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. Imidazole-containing compounds have shown promise in this area. While the specific mechanism of this compound against M. tuberculosis has not been elucidated, research on other imidazole derivatives provides potential avenues of action.
A significant target for some antitubercular agents is the mycobacterial cell wall, which has a unique and complex structure rich in mycolic acids. Studies on 1H-benzo[d]imidazole derivatives have revealed that these compounds can inhibit the synthesis of trehalose (B1683222) dimycolate (TDM) and reduce the levels of mycolylated arabinogalactan. nih.gov This suggests that they interfere with mycolic acid metabolism, a pathway essential for the viability of M. tuberculosis. The proposed molecular target for these benzimidazole derivatives is the mycobacterial membrane protein MmpL3, which is involved in the transport of mycolic acid precursors. nih.gov
It has been observed in some benzimidazole series that substitution at the N-1 position of the imidazole ring can lead to a decrease in antitubercular activity, suggesting that an unsubstituted N-1 imine nitrogen may be important for interacting with the biological target. nih.govresearchgate.net This highlights the critical role of the imidazole core in the antitubercular activity of these compounds.
Interactive Data Table: Potential Antitubercular Mechanisms of Imidazole Derivatives
| Compound Class | Proposed Target | Mechanism of Action |
| 1H-Benzo[d]imidazoles | MmpL3 | Inhibition of mycolic acid transport and metabolism |
Bioisosteric Relationships of Imidazole Carboxamides with Peptide Units
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. The amide bond is a fundamental component of peptides and proteins, but it is often susceptible to enzymatic degradation in the body. nih.gov Consequently, replacing amide bonds with more stable bioisosteres is a common strategy to improve the pharmacokinetic properties of peptide-based drugs. nih.gov
The imidazole carboxamide moiety can be considered a bioisostere of a peptide unit. Heterocyclic rings such as imidazole, triazole, and oxadiazole are frequently used to replace amide bonds. nih.govdrughunter.com These rings can mimic the hydrogen bonding capabilities and the planar geometry of the amide group while offering enhanced metabolic stability. nih.govdrughunter.com
The replacement of an amide with a heterocyclic ring can lead to significant improvements in a drug candidate's profile. For example, the introduction of an imidazole ring in the development of the benzodiazepine (B76468) midazolam from diazepam increased the molecule's basicity, allowing for the formation of water-soluble salts and facilitating the development of injectable formulations. drughunter.com
More recently, (4H)-imidazolones have been investigated as non-aromatic bioisosteres of the amide bond. nih.govchemrxiv.org These structures can act as cis-amide bond surrogates and can be incorporated into peptide backbones. nih.govchemrxiv.org This demonstrates the versatility of the imidazole core in mimicking peptide structures and influencing their conformation. The this compound structure, therefore, has the potential to act as a peptidomimetic, with the imidazole carboxamide core mimicking a peptide linkage and the hexyl group representing an amino acid side chain.
Future Directions and Emerging Research Perspectives for N Hexyl 1h Imidazole 1 Carboxamide Research
Development of Advanced Synthetic Methodologies for Complex Analogues
The future exploration of N-Hexyl-1H-imidazole-1-carboxamide will heavily rely on the development of sophisticated synthetic strategies to create a diverse library of complex analogues. Current methods for synthesizing imidazole (B134444) derivatives often involve multi-step procedures. For instance, the synthesis of N-substituted imidazole derivatives has been achieved by reacting imidazole with ethylchloroacetate to form an ester, which is then reacted with various amines. nih.gov Another approach involves the N-alkylation of imidazoles with alkyl halides in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov
To generate more complex and functionally diverse analogues of this compound, researchers can explore several advanced methodologies:
Multi-component Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. researchgate.net Green chemistry approaches using catalysts like lemon juice for MCRs have been reported for synthesizing related triazole derivatives. researchgate.net
Catalyst-driven Synthesis: The use of novel catalysts can streamline the synthesis of imidazole derivatives. For example, metal catalyst-free N-allylation/alkylation of imidazoles using Morita–Baylis–Hillman (MBH) adducts presents an efficient protocol. beilstein-journals.org Furthermore, recent advances have highlighted methods for forming multiple bonds in a single reaction, such as the copper-catalyzed reaction of imidamides with carboxylic acids. rsc.org
Flow Chemistry: This technology allows for the continuous synthesis of compounds, offering better control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound analogues could accelerate the production of a diverse chemical library for screening.
These advanced synthetic approaches will be pivotal in generating novel analogues with varied substituents on both the imidazole ring and the hexyl-carboxamide side chain, enabling a thorough investigation of structure-activity relationships.
Integration of High-Throughput Screening with Computational Approaches
To efficiently sift through the vast chemical space of this compound analogues, the integration of high-throughput screening (HTS) with computational modeling will be indispensable.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. For instance, HTS was successfully used to identify a substituted imidazole as a novel inhibitor of the RANK pathway, which is crucial in osteoclast differentiation. nih.gov This was achieved using a cell-based assay with a reporter gene to signal the desired inhibitory effect. nih.gov A similar strategy could be employed to screen a library of this compound analogues against various disease targets.
Computational Approaches: In silico methods can significantly narrow down the number of compounds that need to be synthesized and tested, saving time and resources.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predict the binding affinity and mode of interaction of analogues with specific protein targets, such as kinases or proteases. acs.orgrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate the chemical structure of the analogues with their biological activity, guiding the design of more potent compounds. |
| ADME/T Prediction | (Absorption, Distribution, Metabolism, Excretion, and Toxicity) - Computationally predict the pharmacokinetic and toxicological properties of the designed analogues to prioritize those with drug-like characteristics. acs.org |
The synergy between HTS and computational modeling creates a powerful discovery engine. Initial HTS hits can be used to validate and refine computational models, which in turn can guide the synthesis of more focused and potent second-generation analogues.
Mechanistic Exploration of Novel Biological Targets
While the specific biological targets of this compound are yet to be determined, the broader imidazole carboxamide class has demonstrated a wide range of biological activities, suggesting numerous avenues for investigation.
Potential Therapeutic Areas:
Antimicrobial and Antitubercular: Several studies have highlighted the antimicrobial and antitubercular potential of imidazole carboxamides. researchgate.netasianpubs.org For example, certain N-phenyl-1H-imidazole-4-carboxamide derivatives have shown significant activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. researchgate.netasianpubs.org
Anticancer: The imidazole scaffold is present in many anticancer drugs. wikipedia.org Imidazole derivatives have been investigated as inhibitors of key cancer-related enzymes like epidermal growth factor receptor (EGFR) and Axl kinase. rsc.orgnih.gov Furthermore, 1-amino-1H-imidazole-5-carboxamide derivatives have been identified as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies. acs.org
Anti-inflammatory: Imidazole compounds are known to be involved in inflammatory mechanisms. researchgate.net
Antiviral: Imidazole-coumarin conjugates have shown promising activity against the Hepatitis C virus. mdpi.com
Future research should focus on screening this compound and its analogues against a panel of targets implicated in these diseases. Once a lead compound and its target are identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effect at the molecular level. This could involve techniques like X-ray crystallography to determine the binding mode of the inhibitor to its target protein, as has been done for 1H-imidazole-2-carboxamides as Axl kinase inhibitors. nih.gov
Engineering of Imidazole Carboxamide Architectures for Specific Biological Modulation
The chemical architecture of this compound provides ample opportunities for modification to achieve specific biological effects. Structure-activity relationship (SAR) studies will be fundamental in this endeavor.
Key Areas for Modification:
The Hexyl Chain: The length and branching of the alkyl chain can significantly impact lipophilicity and, consequently, cell permeability and binding affinity. Studies on N-alkylated imidazole derivatives have shown that antibacterial activity increases with the number of carbons in the alkyl chain up to a certain point. nih.gov
The Carboxamide Linker: The carboxamide group itself is a key pharmacophoric feature. Modifications to this linker, such as replacing it with a bioisostere, could alter the compound's stability and binding interactions. mdpi.com
The Imidazole Ring: Substitution at different positions on the imidazole ring can dramatically influence biological activity. For instance, the introduction of a 2-methyl or 2-methyl-4-nitro group has been shown to increase the antibacterial activity of imidazole derivatives. nih.gov
A systematic approach to SAR, where each part of the molecule is methodically altered, will allow researchers to build a comprehensive understanding of how different structural features contribute to biological activity. This knowledge can then be used to engineer novel imidazole carboxamide architectures with enhanced potency and selectivity for a desired biological target. For example, a study on 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors explored the use of different saturated nitrogen-containing heterocycles as linkers to improve activity. nih.gov
Collaborative Research Opportunities in Chemical Biology
The multifaceted nature of drug discovery and development necessitates a collaborative approach. The exploration of this compound would greatly benefit from interdisciplinary collaborations.
Potential Collaborative Ventures:
Synthetic Chemists and Computational Biologists: To design and synthesize novel analogues based on predictive models.
Biochemists and Pharmacologists: To conduct HTS and detailed mechanistic studies to identify and validate biological targets.
Structural Biologists: To elucidate the three-dimensional structures of compound-target complexes, providing critical insights for further optimization.
Pharmaceutical Scientists: To investigate the formulation and drug delivery aspects of promising lead compounds.
By fostering a collaborative ecosystem, researchers can leverage diverse expertise to accelerate the journey of this compound and its analogues from a chemical entity to a potential therapeutic agent. Such collaborations are essential for tackling the complex challenges of modern drug discovery and translating basic research into tangible clinical benefits.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-substituted imidazole-1-carboxamide derivatives like N-Hexyl-1H-imidazole-1-carboxamide?
- Methodological Answer : Aza-Michael addition reactions or coupling protocols are commonly used. For example, acyclic aza-Michael adducts can be synthesized by reacting acrylamide derivatives with imidazole nucleophiles under mild conditions (e.g., room temperature, polar solvents like DMF) . N-Acyl derivatives are often prepared via thioamide functionalization using acyl chlorides, followed by purification via column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and carboxamide bonding. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%) .
Q. How should researchers handle safety and waste disposal for imidazole-carboxamide derivatives during synthesis?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Reactions involving volatile reagents should be conducted in fume hoods. Waste containing imidazole derivatives must be segregated, neutralized (e.g., with dilute acetic acid), and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Methodological Answer : Systematic optimization involves screening catalysts (e.g., DBU for aza-Michael additions), solvents (e.g., DMF vs. THF for solubility), and temperatures. For example, elevated temperatures (60–80°C) may accelerate coupling reactions but risk side products. Design of Experiments (DoE) software like MODDE® can model interactions between variables .
Q. What computational approaches are used to predict the bioactivity of this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., antioxidant enzymes or bacterial RNA polymerase). Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to correlate with redox activity. MD simulations (>100 ns) validate stability of ligand-receptor complexes .
Q. How do researchers resolve discrepancies between in vitro bioassay results and computational predictions for imidazole-carboxamides?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH sensitivity) or ligand tautomerism. Validate via:
- Repeating assays with adjusted parameters (e.g., buffer systems).
- Synchrotron-based crystallography to confirm binding modes.
- QSAR models incorporating steric/electronic descriptors from analogs .
Q. What strategies identify the role of hexyl substituents in modulating the biological activity of this compound?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C4–C8) and compare logP values (via HPLC) to assess hydrophobicity. Bioassays (e.g., MIC for antibacterial activity) paired with molecular dynamics can reveal correlations between chain length, membrane permeability, and target engagement .
Data Analysis and Reporting
Q. How should researchers analyze conflicting antioxidant activity data across imidazole-carboxamide derivatives?
- Methodological Answer : Apply multivariate statistics (e.g., PCA) to decouple substituent effects from assay variability. For instance, electron-withdrawing groups may enhance radical scavenging (DPPH assay) but reduce metal chelation (FRAP assay). Normalize data to reference standards (e.g., ascorbic acid) and report IC₅₀ values with confidence intervals .
Q. What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?
- Methodological Answer : Standardize procedures via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
